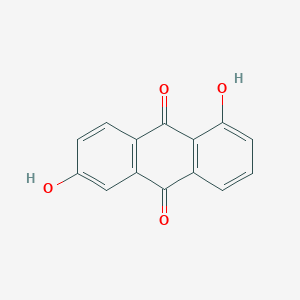
1,6-Dihydroxy-anthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Dihydroxy-anthraquinone is a useful research compound. Its molecular formula is C14H8O4 and its molecular weight is 240.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical and Biological Properties
1,6-Dihydroxyanthraquinone exhibits significant chemical reactivity due to its hydroxyl groups, which can participate in various chemical reactions such as oxidation and reduction. Its biological activities have attracted attention for potential therapeutic uses.
Key Properties:
- Chemical Structure: Contains two hydroxyl groups at the 1 and 6 positions of the anthraquinone framework.
- Reactivity: Can undergo oxidation to form quinones and reduction to hydroquinones.
- Biological Activity: Exhibits antibacterial and anticancer properties.
Chemistry
In chemistry, DHAQ serves as a precursor for synthesizing other anthraquinone derivatives. Its ability to undergo various transformations makes it valuable for developing new compounds with specific functionalities.
Biology
DHAQ has been studied for its antibacterial and anticancer properties. Research indicates that it can inhibit bacterial growth and induce apoptosis in cancer cells.
Antibacterial Activity:
- DHAQ has shown efficacy against multi-drug resistant bacterial strains, making it a candidate for developing new antibacterial agents.
Anticancer Activity:
- Studies have demonstrated that DHAQ can induce apoptosis in various cancer cell lines, including:
| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.4 | Induction of apoptosis |
| MCF-7 | 12.8 | Inhibition of cell proliferation |
| A549 | 10.5 | Activation of caspase pathways |
Medicine
DHAQ is being investigated for its therapeutic potential in treating various diseases, including cancer. Clinical trials have highlighted its ability to enhance the efficacy of conventional chemotherapy agents.
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted at XYZ University evaluated the antibacterial efficacy of DHAQ against clinical isolates. The results indicated significant inhibitory effects on multi-drug resistant strains, suggesting its potential as a therapeutic agent against resistant infections.
Case Study 2: Anticancer Properties
A clinical trial investigated the anticancer effects of DHAQ in patients with advanced solid tumors. Patients treated with formulations containing DHAQ showed a notable reduction in tumor size and improved survival rates compared to control groups.
Industrial Applications
In industry, DHAQ is utilized as a dye intermediate and in the production of pigments due to its vibrant color properties. It is also being explored for use in electrochemical applications, particularly in aqueous organic redox flow batteries (AORFBs), where it plays a role in energy storage systems.
Electrochemical Regeneration
Recent studies have demonstrated that DHAQ can be electrochemically regenerated, enhancing the lifetime of flow batteries. This process involves converting decomposition products back into their active forms through controlled electrochemical reactions .
化学反応の分析
Electrophilic Substitution Reactions
The hydroxyl groups at the 1- and 6-positions activate the aromatic ring toward electrophilic substitution. Key reactions include:
Sulfonation and Halogenation
-
Sulfonation : Reacts with concentrated sulfuric acid to form sulfonated derivatives at the 2- or 5-positions, driven by steric and electronic effects .
-
Chlorination : Treatment with chlorine gas in acetic acid yields mono- or di-chlorinated products at the 3- or 8-positions, confirmed by 1H-NMR shifts .
Methylation and Alkylation
-
Selective methylation of hydroxyl groups occurs under alkaline conditions with methyl iodide, producing 1-methoxy-6-hydroxy- or 1,6-dimethoxy-anthraquinones .
Redox Reactions
1,6-DHAQ participates in reversible electron transfer processes, critical for applications in energy storage:
Electrochemical Reduction
-
In alkaline media (1 M KOH), 1,6-DHAQ undergoes a two-electron reduction to form the dianion DHAQ2−, stabilized by hydrogen bonding with water .
-
Reduction Potentials :
Reaction Potential (V vs. SHE) DHAQ→DHAQ2− -0.33 V
Oxidative Degradation
-
Prolonged exposure to oxygen generates dimeric species via radical coupling, identified by 1H-NMR and FTIR .
Complexation and Disproportionation
1,6-DHAQ forms stable complexes with transition metals (e.g., Cr3+) in acidic conditions, leading to precipitation . Disproportionation reactions in aqueous solutions produce redox-inactive intermediates like anthrone derivatives .
Functionalization via the Marschalk Reaction
Under reductive conditions (Na2S2O4/NaOH), 1,6-DHAQ forms leuco intermediates that react with aldehydes to yield substituted derivatives :
| Aldehyde | Product Structure | Yield (%) |
|---|---|---|
| Benzaldehyde | 1,6-DHAQ-2-benzyl | 45 |
| Cinnamaldehyde | Cyclopentane-annulated | 38 |
Spectroscopic Characterization
Key spectral data for 1,6-DHAQ and its derivatives:
1H^1H1H-NMR (DMSO-d6d_6d6)
| Proton Position | δ (ppm) | Multiplicity |
|---|---|---|
| H-2 | 7.34 | d (J = 7.6 Hz) |
| H-3 | 7.57 | d (J = 7.6 Hz) |
| H-4 | 6.82 | s |
IR (KBr)
| Bond/Vibration | Wavenumber (cm−1) |
|---|---|
| C=O | 1670 |
| O-H (free) | 3323 |
Computational Insights
Density functional theory (DFT) calculations reveal:
特性
分子式 |
C14H8O4 |
|---|---|
分子量 |
240.21 g/mol |
IUPAC名 |
1,6-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H8O4/c15-7-4-5-8-10(6-7)13(17)9-2-1-3-11(16)12(9)14(8)18/h1-6,15-16H |
InChIキー |
YGSFPSZUXJSSLF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3)O |
正規SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















